Androst-5-en-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H28O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,15-17H,3-4,6-12H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
BTWXCZBMTLSXQW-VMXHOPILSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC=C4CC(=O)CC[C@@]4([C@H]3CC2)C |
Canonical SMILES |
CC12CCCC1C3CC=C4CC(=O)CCC4(C3CC2)C |
Origin of Product |
United States |
Biosynthesis and Endogenous Production Pathways of Androst 5 Ene Steroids
Precursor Relationships within Steroidogenesis Pathways
The journey to create androst-5-ene steroids begins with foundational molecules that serve as the universal building blocks for all subsequent hormonal products.
Cholesterol and Pregnenolone (B344588) as Foundational Precursors
All steroid hormone synthesis originates from cholesterol, a 27-carbon molecule nih.govnih.gov. The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (a 21-carbon steroid) nih.govnih.gov. This critical reaction is catalyzed by the cholesterol side-chain cleavage enzyme, CYP11A1 (also known as P450scc), located on the inner mitochondrial membrane nih.govnih.gov. Pregnenolone is the common precursor from which all other steroid hormones, including progestagens, mineralocorticoids, glucocorticoids, androgens, and estrogens, are derived researchgate.netoptimaldx.comdavincilabs.com.
Dehydroepiandrosterone (B1670201) (Androst-5-en-3β-ol-17-one) as a Key Δ5-Steroid Intermediate
Following its synthesis from cholesterol, pregnenolone can be metabolized through one of two primary pathways: the Δ4 pathway or the Δ5 pathway . The Δ5 pathway is particularly crucial for the production of androgens in the adrenal glands and gonads nih.govnih.gov. In this pathway, pregnenolone is first converted to 17α-hydroxypregnenolone by the enzyme CYP17A1. The same enzyme, CYP17A1, then exhibits 17,20-lyase activity to cleave the side chain of 17α-hydroxypregnenolone, producing the 19-carbon steroid Dehydroepiandrosterone (DHEA) nih.gov.
DHEA (androst-5-en-3β-ol-17-one) is the most abundant circulating steroid in humans and serves as a central intermediate in the synthesis of sex steroids wikipedia.orgnih.govyoutube.com. It is the primary product of the Δ5 pathway in the adrenal zona reticularis and functions as a precursor for the downstream synthesis of androgens and estrogens in peripheral tissues nih.govnih.govcambridge.org.
Table 1: Foundational Precursors in Steroidogenesis This table is interactive. You can sort and filter the data.
| Precursor Molecule | Chemical Formula | Key Enzyme in Formation | Product |
|---|---|---|---|
| Cholesterol | C27H46O | CYP11A1 (P450scc) | Pregnenolone |
| Pregnenolone | C21H32O2 | CYP17A1 (17α-hydroxylase) | 17α-Hydroxypregnenolone |
Enzymatic Conversions in Δ5-Steroidogenesis Leading to 3-Oxo Structures
The conversion of Δ5-3β-hydroxy steroids into structures with a ketone group at the C-3 position (3-oxo or 3-keto structures) is a pivotal step in steroid hormone biosynthesis. This transformation is primarily mediated by the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase enzyme complex.
Role of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (HSD3B1) in Oxidative Conversions
The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is a bifunctional protein responsible for two sequential reactions: the oxidation of the 3β-hydroxyl group to a 3-oxo group and the isomerization of the Δ5 double bond to the Δ4 position uniprot.orguniprot.orgoup.com. This conversion is essential for the formation of all classes of active steroid hormones nih.gov. The dehydrogenase activity is NAD+-dependent and is the rate-limiting step of the two reactions oup.com. In humans, two main isoforms exist: HSD3B1, expressed in the placenta and peripheral tissues, and HSD3B2, found predominantly in the adrenal glands, ovaries, and testes nih.gov. This enzyme converts Δ5 precursors like pregnenolone, 17α-hydroxypregnenolone, and DHEA into their respective Δ4-ketosteroid counterparts: progesterone, 17α-hydroxyprogesterone, and androst-4-ene-3,17-dione uniprot.orgoup.com.
Formation of Androst-5-ene-3,17-dione (B1197268) (5-Androstenedione) from Dehydroepiandrosterone
While 3β-HSD is widely known for its combined oxidation and isomerization activity that creates Δ4-steroids, its dehydrogenase component can act independently to form a 3-oxo-Δ5-steroid intermediate. The enzyme can catalyze the oxidation of the 3β-hydroxyl group of DHEA (3β-hydroxyandrost-5-en-17-one) to form Androst-5-ene-3,17-dione, also known as 5-Androstenedione uniprot.orguniprot.org. This reaction specifically involves the conversion of a 3β-hydroxy-Δ5-steroid into a 3-oxo-Δ5-steroid using NAD+ as a cofactor uniprot.orguniprot.org. Androst-5-ene-3,17-dione is an intermediate that can then be further metabolized. For instance, it can be reduced by a ketoreductase to produce DHEA nih.gov. The subsequent isomerization of the Δ5 bond to the Δ4 position would convert androst-5-ene-3,17-dione into the more commonly known androst-4-ene-3,17-dione nih.gov.
Other Hydroxysteroid Dehydrogenase Activities Affecting the Androst-5-ene Nucleus
Besides the primary action of 3β-HSD, other hydroxysteroid dehydrogenases (HSDs) can also metabolize DHEA and other androst-5-ene steroids. For example, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids nih.gov. Specifically, DHEA can be converted by 17β-HSDs to androst-5-ene-3β,17β-diol (androstenediol) nih.gov. This conversion adds a hydroxyl group at the C-17 position, creating a different class of active steroid. For example, 17β-HSD type 1 can catalyze the reduction of DHEA to androstenediol (B1197431) oncotarget.com. Furthermore, other enzymes like CYP7B can hydroxylate DHEA at the 7α position, demonstrating that the androst-5-ene nucleus is a substrate for various enzymatic modifications beyond the C-3 and C-17 positions researchgate.nete-century.us.
Table 2: Key Enzymatic Conversions of DHEA This table is interactive. You can sort and filter the data.
| Substrate | Enzyme | Product | Reaction Type |
|---|---|---|---|
| Dehydroepiandrosterone (DHEA) | 3β-HSD (Dehydrogenase activity) | Androst-5-ene-3,17-dione | Oxidation |
| Dehydroepiandrosterone (DHEA) | 3β-HSD (Dehydrogenase & Isomerase) | Androst-4-ene-3,17-dione | Oxidation & Isomerization |
| Dehydroepiandrosterone (DHEA) | 17β-HSD | Androst-5-ene-3β,17β-diol | Reduction |
Tissue-Specific Endogenous Production of Androst-5-ene-3-one Related Compounds
The biosynthesis of androst-5-ene steroids, including the metabolic precursors to androst-5-en-3-one, is a complex process localized to specific tissues. The primary sites of production are the adrenal glands and the gonads (testes and ovaries), with significant further metabolism occurring in peripheral tissues. This tissue-specific production and metabolism are critical for maintaining the balance of androgens and other steroid hormones.
Adrenal Gland Contributions to C19 Steroid Precursors
The adrenal cortex, specifically the zona reticularis, is a major source of C19 steroid precursors. researchgate.netnih.gov While the adrenal glands produce only small amounts of active androgens like testosterone (B1683101), they are the primary source of dehydroepiandrosterone (DHEA) and its sulfated form, DHEA sulfate (B86663) (DHEAS). nih.govnih.gov These compounds serve as a large circulating reservoir of precursors for the synthesis of more potent androgens and estrogens in other tissues. nih.gov
The synthesis of adrenal C19 steroids predominantly follows the delta-5 pathway. researchgate.net This pathway is favored in the zona reticularis due to the specific co-expression of the enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) and cytochrome b5, which enhances the 17,20-lyase activity of CYP17A1. researchgate.net This activity is crucial for converting C21 steroids into C19 steroids. The relatively low expression of 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) in this zone also ensures the predominance of the delta-5 pathway, leading to the production of DHEA. researchgate.net
In addition to DHEA, the adrenal glands also produce other C19 steroids such as androstenedione (B190577) (A4) and 11β-hydroxyandrostenedione (11OHA4). nih.govnih.gov While DHEA and DHEAS are almost exclusively derived from the adrenal glands, about half of the circulating androstenedione is of adrenal origin. nih.gov The adrenal-specific enzyme 11β-hydroxylase (CYP11B1) is responsible for the production of 11-oxygenated C19 steroids. nih.govscielo.br
Key Enzymes in Adrenal C19 Steroid Production
| Enzyme | Function in Adrenal Gland |
| CYP11A1 (P450scc) | Catalyzes the conversion of cholesterol to pregnenolone, the initial step in steroidogenesis. scielo.brresearchgate.net |
| CYP17A1 | Possesses both 17α-hydroxylase and 17,20-lyase activity, crucial for converting pregnenolone and progesterone to their 17-hydroxylated forms and then to C19 steroids. researchgate.netnih.gov |
| Cytochrome b5 | Acts as a cofactor that enhances the 17,20-lyase activity of CYP17A1. researchgate.netresearchgate.net |
| HSD3B2 | Converts delta-5 steroids (like pregnenolone and DHEA) to delta-4 steroids (like progesterone and androstenedione). Its low expression in the zona reticularis favors DHEA production. researchgate.net |
| SULT2A1 | Sulfates DHEA to form DHEAS, the most abundant circulating steroid hormone. nih.gov |
| CYP11B1 | Catalyzes the 11β-hydroxylation of androstenedione and testosterone. nih.govscielo.br |
Gonadal Steroidogenesis and Androst-5-ene Pathway Involvement
The gonads, the testes in males and the ovaries in females, are the primary sites of sex hormone production, including androgens derived from the androst-5-ene pathway.
In the Leydig cells of the testes, steroidogenesis also proceeds via the delta-5 pathway, similar to the adrenal zona reticularis, due to the co-expression of CYP17A1 and cytochrome b5. researchgate.net However, unlike the adrenals, the subsequent metabolism in the testes is strongly directed towards the synthesis of testosterone. researchgate.net This is due to the high expression of 3β-hydroxysteroid dehydrogenase (HSD3B2) and 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3) and the absence of SULT2A1. researchgate.net DHEA is converted to androstenedione by HSD3B2, and androstenedione is then converted to testosterone by HSD17B3. researchgate.net Alternatively, DHEA can be converted to androst-5-ene-3β,17β-diol by 17β-hydroxysteroid dehydrogenase, which is then converted to testosterone. wikipedia.org
In the ovaries, androgen production is compartmentalized between the theca cells and the granulosa cells. researchgate.netgenome.jp The theca cells produce androstenedione via the delta-5 pathway. researchgate.net This androstenedione then moves to the granulosa cells, where it is converted to estrogens by the enzyme aromatase (CYP19A1). researchgate.net
Key Steroidogenic Pathways in the Gonads
| Pathway | Description | Primary Gonadal Site | Key Products |
| Delta-5 Pathway | The primary pathway for androgen synthesis in the testes and ovarian theca cells, starting from cholesterol and proceeding through pregnenolone and DHEA. researchgate.netnih.govuwyo.edu | Testes (Leydig cells), Ovaries (Theca cells) | DHEA, Androstenedione, Testosterone |
| Delta-4 Pathway | A secondary pathway where pregnenolone is first converted to progesterone before being metabolized to androgens. nih.govuwyo.edu | Testes, Ovaries | Progesterone, Androstenedione |
Peripheral Tissue Metabolism and Intracrine Synthesis
Many peripheral tissues possess the enzymatic machinery to convert circulating adrenal-derived C19 steroid precursors, like DHEA and DHEAS, into active androgens and estrogens. nih.govnih.gov This process is known as intracrinology, where the synthesis of active steroid hormones occurs within the target cells themselves. nih.govnih.gov This allows for tissue-specific regulation of hormone action that is not necessarily reflected by circulating hormone levels. nih.govbirmingham.ac.uk
Tissues such as the prostate, skin, and adipose tissue can take up circulating DHEA and convert it into androgens like testosterone and dihydrotestosterone (DHT), or into estrogens. nih.gov The enzymes involved in this peripheral metabolism include various isoforms of hydroxysteroid dehydrogenases (HSDs), aldo-keto reductases (AKRs), and 5α-reductase. nih.govresearchgate.net For instance, AKR1C3 (also known as 17β-hydroxysteroid dehydrogenase type 5) can convert DHEA to androst-5-ene-3β,17β-diol, which can then be converted to testosterone. nih.gov
This intracrine synthesis is a crucial source of androgens and estrogens, particularly in postmenopausal women and in men as they age and testicular testosterone production declines. nih.gov The local production of these hormones allows for physiological effects in specific tissues without significantly altering systemic hormone concentrations. nih.gov
Metabolic Transformations and Catabolic Pathways of Androst 5 Ene 3 One Scaffolds
Enzymatic Biotransformations of Androst-5-ene-3-one Derivatives
Enzymatic biotransformations play a pivotal role in modifying the structure of androst-5-ene scaffolds, influencing their biological activity and facilitating their elimination from organisms. These modifications include oxidation, reduction, and conjugation reactions.
Oxidative Reactions (e.g., Hydroxylation at C7, C16, C19)
Hydroxylation is a common oxidative biotransformation that introduces hydroxyl (-OH) groups at various positions on the steroid nucleus, thereby increasing polarity and altering biological activity. While direct hydroxylation of androst-5-en-3-one at specific positions like C7, C16, or C19 is often studied in related androst-5-ene derivatives, these reactions are indicative of the metabolic potential of the scaffold. For instance, fungal strains have been shown to hydroxylate steroid substrates at the C7 position, yielding 7α- or 7β-hydroxy derivatives researchgate.net. The C19 methyl group (at C10) can also be a target for hydroxylation by specific oxidoreductases, contributing to the diversity of steroid metabolites genome.jp. Hydroxylation at C16 has also been observed in steroid biotransformations, such as the formation of 15α-hydroxyandrost-4-ene-3,17-dione from related substrates researchgate.net. These oxidative modifications are often catalyzed by cytochrome P450 monooxygenases or other hydroxylase enzyme families.
Reductive Reactions (e.g., Hydrogenation of Double Bonds)
Reductive biotransformations primarily involve the saturation of double bonds or the reduction of ketone groups. A key transformation for Δ⁵ steroids like this compound is the isomerization of the Δ⁵ double bond to a Δ⁴ position, often coupled with the oxidation of the 3β-hydroxyl group to a 3-ketone (if a hydroxyl is present at C3, as in DHEA, a related compound). This isomerization, catalyzed by enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) coupled with Δ⁵-Δ⁴ isomerase activity, converts Δ⁵-androstenedione to androst-4-ene-3,17-dione mdpi.com. The reduction of the double bond itself, leading to a saturated A-ring, is also a significant step in the catabolism of many steroids.
Lactonization Pathways (e.g., Baeyer-Villiger Oxidation of D-Ring Ketones)
Lactonization, particularly through the Baeyer-Villiger oxidation, is a significant metabolic pathway for certain steroid derivatives. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester or a cyclic ketone into a lactone. Baeyer-Villiger monooxygenases (BVMOs) are the key enzymes responsible for this transformation, utilizing molecular oxygen and NADPH nih.govacs.orgharvard.edu. While this compound has a ketone at C3, Baeyer-Villiger oxidation is more commonly documented for steroids with ketones in the D-ring, such as at C17. For example, dehydroepiandrosterone (B1670201) (DHEA), which possesses a C17 ketone and a Δ⁵ double bond, can be converted by fungal BVMOs into testololactone, a D-ring lactone nih.govnih.govwikipedia.org. This pathway highlights the versatility of enzymatic systems in modifying steroid ring structures.
Formation of Conjugated Metabolites (e.g., Glucuronides, Sulfates)
Conjugation is a major Phase II metabolic process that increases the water solubility of steroids, facilitating their excretion from the body. The primary conjugation pathways involve the attachment of glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation) to hydroxyl or carboxyl groups on the steroid molecule wikipedia.orgupf.eduunimi.it. For androst-5-ene derivatives, conjugation can occur at hydroxyl groups, such as the C3β or C17β hydroxyls found in androst-5-ene-3β,17β-diol upf.edu. While this compound itself has a C3 ketone, it can be reduced to the corresponding alcohol before undergoing conjugation. Glucuronides and sulfates are formed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively upf.eduebi.ac.uk. These conjugates are typically excreted in urine or bile.
Microbial Degradation Mechanisms of Androst-5-ene Steroids
Microorganisms, particularly bacteria, are adept at degrading complex organic molecules, including steroids, in various environmental compartments. Androst-5-ene steroids are susceptible to microbial breakdown through specific catabolic pathways, primarily under aerobic conditions.
Aerobic Degradation Pathways and Key Enzyme Families
Data Tables
Table 1: Key Enzymatic Oxidations of Androst-5-ene Scaffolds
| Reaction Type | Position of Modification | Example Substrate/Scaffold | Key Enzyme Families/Examples | Reference(s) |
| Hydroxylation | C7 | Androstane (B1237026) derivatives | Hydroxylases (e.g., fungal C7-hydroxylases) | researchgate.net |
| Hydroxylation | C16 | Steroid derivatives | Hydroxylases | researchgate.net |
| Hydroxylation | C19 (methyl group) | Androstenedione (B190577) | 19-Hydroxylating oxidoreductases | genome.jp |
| Oxidation (Ketone) | C3 | Steroid derivatives | 3β-Hydroxysteroid dehydrogenase (3β-HSD) | mdpi.comnih.gov |
| Oxidation (Ketone) | C17 | Steroid derivatives | 17β-Hydroxysteroid dehydrogenase (17β-HSD) | wikipedia.org |
Table 2: Key Enzymatic Reductions/Isomerizations of Androst-5-ene Scaffolds
| Reaction Type | Substrate Feature | Product Feature | Key Enzyme Families/Examples | Reference(s) |
| Isomerization | Δ⁵ double bond | Δ⁴ double bond | Δ⁵-to-Δ⁴-isomerase, 3β-Hydroxysteroid dehydrogenase (3β-HSD) | mdpi.com |
| Reduction (Double Bond) | Δ⁵ double bond | Saturated A-ring | Reductases | unimi.it |
| Reduction (Ketone) | C3-ketone | C3-alcohol | Hydroxysteroid dehydrogenases | nih.govnih.gov |
Table 3: Baeyer-Villiger Oxidation in Steroid Metabolism
| Reaction Type | Substrate Feature | Product Type | Key Enzyme Families/Examples | Example Substrate | Example Product | Reference(s) |
| Baeyer-Villiger Oxidation | D-ring ketone (C17) | Lactone | Baeyer-Villiger Monooxygenases (BVMOs) | DHEA | Testololactone | nih.govnih.govwikipedia.org |
| Baeyer-Villiger Oxidation | Ketone (general) | Ester/Lactone | Cyclohexanone oxygenase | Cyclic ketones | Lactones | harvard.edu |
Table 4: Steroid Conjugation Pathways
| Conjugation Type | Moiety Added | Common Sites of Attachment | Key Enzyme Families/Examples | Example Conjugates | Reference(s) |
| Glucuronidation | Glucuronic acid | Hydroxyl (-OH) groups | UDP-glucuronosyltransferases (UGTs) | Androst-5-ene-3β,17β-diol 3-glucuronide, DHEA 3-glucuronide | upf.eduebi.ac.uk |
| Sulfation | Sulfate (SO₃²⁻) | Hydroxyl (-OH) groups | Sulfotransferases (SULTs), e.g., Chst10 | Androst-5-ene-3β,17β-diol 3-sulfate | upf.eduebi.ac.uk |
Table 5: Aerobic Microbial Degradation of Androst-5-ene Steroids
| Pathway Name | Primary Substrates | Key Organisms/Groups | Initial Steps/Key Enzymes | Reference(s) |
| 9,10-seco | Androgens, Sterols | Actinobacteria, Proteobacteria | Oxygenases, 3-ketosteroid-Δ¹⁽²⁾-dehydrogenase, Cholesterol oxidase, Δ⁵-to-Δ⁴-isomerase | mdpi.comnih.govresearchgate.netmdpi.com |
| 4,5-seco | Estrogens | Proteobacteria | Oxygenases, 17β-oestradiol dehydrogenase (OecA), Oestrone 4-hydroxylase (OecB) | nih.govasm.org |
Compound List
this compound
Androst-5-ene-3β,17β-diol
Androst-4-ene-3,17-dione (Δ⁴-Androstenedione)
Androst-5-ene-3,17-dione (B1197268)
Androstanedione
Androsterone
Boldenone
Cholesterol
Dehydroepiandrosterone (DHEA)
Estradiol
Estrogen
Estrogen A-ring
Estrone
Epiandrosterone
Glucuronic acid
HIP (3α-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indanedione)
Hydroxysteroid dehydrogenases
Ketone
Lactone
4-norestrogenic acid
Progesterone
Sulfate
Testololactone
3β-Hydroxysteroid dehydrogenase (3β-HSD)
17β-Hydroxysteroid dehydrogenase (17β-HSD)
Baeyer-Villiger Monooxygenases (BVMOs)
Cyclohexanone oxygenase
UDP-glucuronosyltransferases (UGTs)
Sulfotransferases (SULTs)
Cytochrome P450 monooxygenases
Fungal C7-hydroxylases
19-Hydroxylating oxidoreductases
Δ⁵-to-Δ⁴-isomerase
3-ketosteroid-Δ¹⁽²⁾-dehydrogenase
Cholesterol oxidase
OecA (17β-oestradiol dehydrogenase)
OecB (Oestrone 4-hydroxylase)
Chst10
E. coli glucuronylsynthase
α-D-glucuronyl fluoride (B91410)
Streptococcus agalactiae
Staphylococcus haemolyticus
Staphylococcus warneri
Propionibacterium acnes
5α-androstenol (α-androstenol)
5α-androstenol β-glucuronide
5α-androst-16-en-3-one
7α-Hydroxydehydroepiandrosterone (7α-OH-DHEA)
3β,7α-dihydroxyandrost-5-ene-17-one
15α-hydroxyandrost-4-ene-3,17-dione
Androst-5-ene-3β,17β-diol 3-glucuronide
Androst-5-ene-3β,17β-diol 3-sulfate
Androst-5-ene-3β,17β-diol 3-sulfate 17-glucuronide
Anaerobic Degradation Pathways (e.g., 2,3-seco pathway)
Under anaerobic conditions, the microbial degradation of steroids, including androgenic structures like this compound, typically proceeds via oxygen-independent mechanisms. The 2,3-seco pathway is a prominent route identified for the anaerobic breakdown of the steroid A-ring nih.govnih.govfrontiersin.orgcore.ac.ukfrontiersin.orgasm.org. This pathway differs significantly from the aerobic 9,10-seco pathway, which relies on oxygenases for ring fission nih.gov.
In the 2,3-seco pathway, the initial steps often involve modifications to the steroid nucleus. For instance, in the degradation of testosterone (a closely related C19 steroid), the process can begin with transformations leading to intermediates like 1-dehydrotestosterone and subsequently 1-testosterone. Water addition to the C1-C2 double bond of 1-testosterone, followed by oxidation at C1, yields 17-hydroxy-androstan-1,3-dione. The A-ring of this compound is then cleaved through hydrolysis nih.gov. Another key intermediate in this anaerobic pathway is androsta-1,3,17-trione, which is cleaved by a specific ring A hydrolase to form 1,17-dioxo-2,3-seco-androstan-3-oate (DSAO) nih.gov. This cleavage marks the beginning of the "seco" (broken) ring structure characteristic of this pathway core.ac.uknih.gov.
While specific studies directly detailing this compound's entry into the 2,3-seco pathway are limited in the provided literature, its structural similarity to testosterone and androstenedione suggests it would undergo analogous initial modifications. For example, the Δ5 double bond might be isomerized or reduced, and the 3-keto group is a common target for initial enzymatic action mdpi.comnih.gov. The anaerobic degradation of steroids is generally slower and less efficient than aerobic degradation, with steroids often persisting in anoxic environments nih.govmdpi.com. However, specific denitrifying bacteria, such as Steroidobacter denitrificans and Sterolibacterium denitrificans, have been identified as key players in these anaerobic processes nih.govfrontiersin.orgfrontiersin.orgasm.orgmdpi.commdpi.com.
Identification of Microbial Intermediates and Enzymes in Steroid Catabolism
The microbial catabolism of steroids under anaerobic conditions involves a series of specific intermediates and enzymes that facilitate the breakdown of the complex steroidal structure.
Key Microbial Intermediates: The anaerobic 2,3-seco pathway generates characteristic intermediates resulting from the cleavage of the steroid A-ring. These include:
1,17-dioxo-2,3-seco-androstan-3-oate (DSAO) : A hallmark intermediate formed by the hydrolytic cleavage of androsta-1,3,17-trione, a key step in the anaerobic degradation of the A-ring nih.gov.
2,3-seco-androstan-3-oic acid (2,3-SAOA) : Identified as a signature intermediate for the anaerobic degradation of C19 androgens via the 2,3-seco pathway frontiersin.orgfrontiersin.orgasm.org.
17-hydroxy-androstan-1,3-dione : Formed from testosterone degradation, its A-ring undergoes cleavage nih.gov.
Androsta-1,3,17-trione : A central intermediate that is cleaved by a ring A hydrolase in the anaerobic pathway nih.gov.
Key Enzymes: The breakdown of steroids by microorganisms involves various classes of enzymes. While many studies focus on aerobic pathways, key enzymes involved in anaerobic steroid catabolism are being elucidated:
Ring A Hydrolase : Specifically, a beta-diketone hydrolase that cleaves the cyclic 1,3-diketone of androsta-1,3,17-trione to form DSAO, representing a crucial step in anaerobic steroid degradation nih.govresearchgate.net.
1-Testosterone Hydratase/Dehydrogenase (AtcABC) : A bifunctional enzyme that catalyzes the hydration of the C1-C2 double bond of 1-testosterone and subsequent dehydrogenation. This enzyme is crucial in the anaerobic 2,3-seco pathway frontiersin.orgasm.org.
3-Ketosteroid Δ1-dehydrogenase (KstD) : While essential for both aerobic and anaerobic steroid degradation, this enzyme catalyzes the introduction of a double bond between C1 and C2, activating the steroid nucleus for further breakdown core.ac.ukresearchgate.net.
Steroid C25 Dehydrogenase (C25DH) : A molybdenum-containing enzyme involved in the anaerobic hydroxylation at C25 of cholest-4-en-3-one during cholesterol catabolism, potentially playing a role in related pathways asm.org.
Acyl-CoA Synthetases/Dehydrogenases : Involved in the degradation of the steroid side chain, preparing the molecule for nucleus degradation mdpi.comasm.org.
The identification of these intermediates and enzymes is vital for understanding the fate of steroids in anaerobic environments and for developing biotechnological applications.
Compound List:
this compound
Testosterone
1-dehydrotestosterone
1-testosterone
17-hydroxy-androstan-1,3-dione
Androsta-1,3,17-trione
1,17-dioxo-2,3-seco-androstan-3-oate (DSAO)
2,3-seco-androstan-3-oic acid (2,3-SAOA)
Androst-4-en-3,17-dione (AD)
Androsta-1,4-diene-3,17-dione (ADD)
Cholest-4-en-3-one
Cholest-4-en-3-one-26-oic acid
25-hydroxycholest-4-en-3-one (B1248119)
Androstan-1,3,17-trione
Androsta-1,4-dien-3,17-dione
Androsta-1,3,5(10)-triene-9,17-dione
Androsta-1,3,5(10)-triene-3,17-diol-9-one
3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (3-HSA)
Androst-4-ene-3,17-dione
Androst-1-en-3,17-dione (1-AD)
5α-androstan-3,17-dione
3β-hydroxy-5α-androstan-17-one (trans-androsterone)
Cholic acid
Chenodeoxycholic acid
Lithocholic acid
Estrone (E1)
17β-estradiol (E2)
Estriol (E3)
17α-ethinylestradiol (EE2)
Progesterone
Molecular Interactions: Enzyme Kinetics, Receptor Binding, and Protein Associations
Nuclear Receptor Binding Affinities and Modulatory Effects of Androst-5-ene Derivatives
Pregnane X Receptors (PXR) and Constitutive Androstane (B1237026) Receptors (CAR)
Research into the interactions of Androst-5-en-3-one with Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) did not yield direct findings for this specific compound in the reviewed literature. However, studies have identified that related androstane steroids and androstenols, such as 5α-androst-16-en-3α-ol (androstenol), can act as ligands or modulators for these nuclear receptors. For instance, androstenol (B1195071) has been described as an inverse agonist of CAR and can deactivate both mouse and human PXR sigmaaldrich.comresearchgate.net. Furthermore, androstane steroids generally activate PXRs and can act as inverse agonists at mouse CAR nih.gov. These findings suggest a potential for related steroid structures to interact with PXR and CAR, though direct evidence for this compound itself in this context is not established in the current literature.
Non-Receptor Mediated Protein Interactions of Androst-5-ene Compounds
This section delves into the interactions of androst-5-ene compounds with proteins that are not mediated through classical receptor binding, focusing on their roles in cellular signaling and apoptotic pathways.
Interactions with Apoptotic Proteins (e.g., GSK3β, Caspase-9, Bcl-2, BAX)
Investigations into the direct interactions of this compound with specific apoptotic proteins have primarily focused on computational analyses of derivatives. For example, computational studies have illustrated the interactions of "this compound, 19-acetoxy-4,4-dimethyl-oxime" with key apoptotic regulators, including Glycogen Synthase Kinase-3 beta (GSK3β), Caspase-9, B-cell lymphoma 2 (Bcl-2), and BAX researchgate.net. These studies depict potential binding modes, suggesting hydrogen bond interactions between the compound's derivative and these proteins, indicating a basis for further experimental validation of such molecular engagements researchgate.net.
Additionally, research on related androst-5-ene compounds, such as androst-5-ene-3β,17β-diol (ADIOL), has indicated effects on apoptotic markers. In experimental models, ADIOL pre-treatment was associated with an increase in pro-apoptotic markers like caspase-3 and BAX, alongside a decrease in the anti-apoptotic marker Bcl-2, suggesting an influence on the apoptotic balance researchgate.net. While these findings pertain to related compounds, they highlight the potential for androst-5-ene structures to modulate apoptotic pathways.
Olfactory Receptor Binding of Related Androstenones (e.g., 5α-androst-16-en-3-one)
The binding of related androstenones to olfactory receptors has been a subject of significant research, particularly concerning their role in olfaction and pheromonal signaling. Androstenone (5α-androst-16-en-3-one) and its related compound androstenol (5α-androst-16-en-3α-ol) are recognized as odorants that bind to specific human and animal olfactory receptors researchgate.netrockefeller.edufrontiersin.orgplos.orgnih.govsigmaaldrich.comacs.org.
Human olfactory receptor OR7D4 has been identified as a key receptor selectively activated by androstenone and androstadienone rockefeller.eduacs.org. Studies have shown that genetic variations in OR7D4 can lead to differential perception of androstenone rockefeller.edu. In pigs, olfactory receptors, including porcine OR7D4, have also been shown to respond to androstenone, with OR7D4 exhibiting the highest response level nih.govmdpi.com. Research in sow nasal mucosa has demonstrated the presence of specific receptors for both 5α-androst-16-en-3-one and 5α-androst-16-en-3α-ol, providing quantitative data on their binding affinities nih.govnih.gov.
Advanced Analytical Methodologies for Androst 5 Ene 3 One Research
Chromatographic Separation Techniques for Steroid Profiling
Chromatographic methods are essential for separating steroids from complex mixtures, a necessary step prior to their analysis. The choice of technique depends on the specific requirements of the research, such as the need for high resolution, sensitivity, or sample cleanup.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical method for the identification and quantification of steroid hormones. restek.com This powerful technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In steroid analysis, GC-MS is often used for comprehensive profiling in various biological samples. For compounds like Androst-5-en-3-one, which are high molecular weight (250-400 Dalton), high temperatures exceeding 300°C are required for elution from the GC column in a reasonable time while maintaining good peak shape. restek.com
The process typically involves an initial extraction and purification of the sample. Following this, metabolites are identified using GC-MS by selectively monitoring for principal ions at the specific retention time for each compound. nih.gov Quantification is achieved by creating calibration curves with authentic steroid standards and using appropriate internal standards to ensure accuracy. nih.gov To improve their volatility and chromatographic behavior, steroids are often derivatized before GC-MS analysis. restek.com
In a study on androst-16-ene (B99302) and androgen biosynthesis in human testis, GC-MS was used to identify and quantify metabolites after incubation with various precursors. For instance, 5α-androst-16-en-3-one was formed and quantified, demonstrating the utility of GC-MS in metabolic studies. nih.gov The technique's ability to provide reliable quantification and structural information makes it indispensable in steroid research. restek.comresearchgate.net
Table 1: Key Parameters in GC-MS Analysis of Steroids
| Parameter | Description | Relevance to this compound Analysis |
|---|---|---|
| Stationary Phase | Typically a high-temperature, low-bleed phase like 100% dimethylpolysiloxane is used for stability. restek.com | Ensures minimal background interference and stable performance at the high temperatures needed to elute the steroid. restek.com |
| Derivatization | Chemical modification (e.g., using methoxylamine HCl and trimethylsilyl (B98337) imidazole) to increase volatility and improve peak shape. restek.com | Critical for achieving symmetric peaks and reliable quantification of the steroid. restek.com |
| Ion Monitoring | Selective Ion Monitoring (SIM) is used to monitor specific fragment ions of the target analyte. nih.gov | Increases sensitivity and selectivity, allowing for accurate detection and quantification even in complex biological matrices. nih.gov |
| Internal Standards | Isotopically labeled versions of the analyte are added at the beginning of sample preparation. | Corrects for any loss of analyte during extraction and analysis, leading to highly accurate quantification. nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an increasingly vital tool in clinical and research laboratories for steroid analysis, largely overcoming the limitations of older methods like immunoassays. mdpi.com This technique offers superior sensitivity and specificity, making it possible to quantify multiple steroids and their metabolites simultaneously, even at very low concentrations. mdpi.comnih.gov
The methodology involves separating compounds using liquid chromatography before they are ionized and detected by a tandem mass spectrometer. This approach is particularly advantageous for steroids that are not easily volatilized for GC-MS or for analyses requiring minimal sample preparation. nih.gov LC-MS/MS methods have been developed for the simultaneous quantification of numerous steroids, including androgens and estrogens, from small sample volumes. nih.govnih.gov For example, a validated LC-MS/MS method can quantify seven different steroidal compounds from serum, with low quantification limits, demonstrating its high sensitivity. nih.gov
The robustness of LC-MS/MS allows for high-throughput analysis, which is crucial for clinical trials and routine diagnostic work. nih.govnih.gov The specificity is enhanced by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which significantly reduces background noise and interferences. mdpi.com
Table 2: Performance Characteristics of LC-MS/MS for Steroid Analysis
| Characteristic | Description | Significance for this compound |
|---|---|---|
| High Sensitivity | Achieves low limits of quantitation (LOQ), often in the picogram per milliliter (pg/mL) range. nih.govresearchgate.net | Enables the measurement of low-level endogenous steroids in various biological fluids like serum and plasma. nih.gov |
| High Specificity | Tandem MS (MS/MS) allows for the selection of a specific precursor ion and its characteristic product ions, minimizing interferences. mdpi.com | Provides high confidence in the identification and accuracy of quantification, distinguishing between structurally similar steroids. mdpi.com |
| Multiplexing | Capable of measuring a panel of multiple steroids in a single analytical run. mdpi.comnih.gov | Offers a comprehensive profile of the steroid metabolome, which is essential for understanding endocrine function and pathology. |
| Minimal Sample Prep | Often requires simple extraction steps, such as liquid-liquid extraction or protein precipitation. mdpi.comnih.gov | Reduces analysis time and potential for analyte loss, improving overall efficiency and accuracy. |
Application of Gel Permeation and Silica (B1680970) Gel Column Chromatography in Sample Cleanup
Effective sample cleanup is a critical prerequisite for accurate chromatographic analysis, designed to remove interfering substances from the sample extract. Silica gel column chromatography is a widely used technique for this purpose in steroid analysis. epa.gov Silica gel is a polar adsorbent that separates compounds based on their polarity. itrcweb.org In the context of steroid analysis, it is used to separate nonpolar lipids and other interferences from the more polar steroid analytes. itrcweb.orgresearchgate.net
The process involves passing the sample extract through a column packed with silica gel. A nonpolar solvent is typically used to elute the nonpolar interferences, while the steroids of interest are retained on the column. Subsequently, a more polar solvent is used to elute the steroids, resulting in a cleaner extract. epa.gov This cleanup step is crucial for preventing contamination of the analytical instrument and reducing matrix effects, which can suppress the analyte signal in both GC-MS and LC-MS/MS. researchgate.net The effectiveness of the cleanup can be optimized by adjusting the activity of the silica gel (by adding water) and the polarity of the elution solvents. epa.gov
Spectrometric Approaches for Structural Characterization and Quantification
Spectrometric techniques provide detailed information about the chemical structure and quantity of analytes. In steroid research, mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstones of structural elucidation and precise measurement.
Stable Isotope Dilution Assays for Absolute Quantification
Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry is the gold standard for achieving the highest accuracy and precision in quantification. This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound labeled with deuterium (B1214612) or carbon-13) to the sample as an internal standard at the very beginning of the analytical procedure.
Because the labeled standard is chemically identical to the native analyte, it behaves identically during all stages of sample preparation and analysis, including extraction, derivatization, and ionization. thegoodscentscompany.com Any sample loss or variation will affect both the analyte and the standard equally. The mass spectrometer can differentiate between the native analyte and the heavier isotope-labeled standard based on their mass-to-charge ratio. Quantification is then based on the measured ratio of the signal from the native analyte to that of the labeled internal standard. This approach effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and reliable absolute quantification. thegoodscentscompany.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including steroids and their metabolites. technologynetworks.comnih.gov Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within the molecule. technologynetworks.comnih.gov
NMR spectroscopy works by probing the magnetic properties of atomic nuclei in a strong magnetic field. technologynetworks.com The resulting spectrum provides data on the chemical shift, signal intensity, and coupling patterns, which together allow for the complete determination of the molecular structure. nih.gov One-dimensional (1D) NMR experiments like ¹H NMR are often used for initial characterization, while more advanced two-dimensional (2D) NMR techniques (e.g., COSY, HSQC) are employed to establish the connectivity between atoms, which is essential for identifying unknown metabolites or confirming the structure of synthesized standards. nih.govfrontiersin.org Due to its non-destructive nature, NMR allows the sample to be recovered for further analysis by other techniques. frontiersin.org
Mass Spectrometry (MS) Fragmentation Analysis for Structural Confirmation
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of steroids like this compound. Coupled with chromatographic separation techniques such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides high sensitivity and specificity. In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used to identify the compound and confirm its structure.
For instance, studies on androstadiene-17β-ol-3-one isomers have identified characteristic product ions that are diagnostic for the position of double bonds within the steroid nucleus. nih.govacs.org Steroids with conjugated double bonds at C-4 and C-6, for example, produce an intense and characteristic signal at m/z 133. nih.govacs.org While this compound does not have conjugated double bonds in this arrangement, the fragmentation of its A and B rings will be influenced by the Δ5 double bond.
The general approach to structural confirmation by MS involves:
Determination of the Molecular Ion Peak: This peak (M+) corresponds to the molecular weight of the compound. For this compound (C19H28O), the expected molecular weight is approximately 272.4 g/mol .
Analysis of Fragmentation Patterns: The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for steroids include the loss of small neutral molecules (e.g., H2O, CH3) and cleavage of the steroid rings. The fragmentation pattern for this compound would be compared against a reference spectrum from a known standard or a spectral library for unambiguous identification.
High-Resolution Mass Spectrometry (HRMS): This technique allows for the determination of the exact mass of the molecular ion and its fragments, which in turn can be used to determine the elemental composition, further confirming the identity of the compound.
Below is an interactive data table summarizing the expected key mass-to-charge ratios (m/z) for fragments of a related compound, androst-5-ene-3,17-diol, which can provide an indication of the types of fragments that might be observed for this compound, particularly those arising from the A and B rings containing the double bond.
Interactive Data Table: Illustrative Mass Fragments of a Related Androstene Steroid
| m/z Value | Potential Fragment Interpretation | Relevance to this compound Analysis |
|---|---|---|
| 272 | [M]+ (Molecular Ion) | Represents the intact ionized this compound molecule. |
| 257 | [M-CH3]+ | Loss of a methyl group, a common fragmentation for steroids. |
| 254 | [M-H2O]+ | Loss of a water molecule, more typical for hydroxylated steroids but can occur. |
| 147 | - | A characteristic product ion observed in some androstadiene steroids. nih.govacs.org |
| 135 | - | Another product ion noted in the fragmentation of certain androstadienes. nih.govacs.org |
Immunoassays (e.g., Radioimmunoassay) for Androst-5-ene Steroid Detection
Immunoassays are highly sensitive techniques used for the quantification of steroids in biological fluids. These methods rely on the specific binding of an antibody to its target antigen (in this case, an androst-5-ene steroid). Radioimmunoassay (RIA) is a classic example of this type of assay.
The fundamental principle of a competitive immunoassay like RIA is the competition between a labeled (e.g., radiolabeled) steroid and an unlabeled steroid (from the sample) for a limited number of antibody binding sites. The amount of labeled steroid bound to the antibody is inversely proportional to the concentration of the unlabeled steroid in the sample. By measuring the radioactivity of the antibody-bound fraction, the concentration of the steroid in the sample can be determined.
A key consideration in the development and application of immunoassays for steroid detection is the specificity of the antibody. Since steroids often have very similar structures, an antibody raised against one steroid may show cross-reactivity with other structurally related steroids. For instance, an antiserum generated for the measurement of 5-androstene-3β,17β-diol also showed some cross-reactivity with dehydroepiandrosterone (B1670201) (24.3%) and pregnenolone (B344588) (2.7%). nih.gov This necessitates careful validation of the assay to ensure that the measurements are accurate and not confounded by the presence of other endogenous steroids. To enhance specificity, chromatographic separation of cross-reacting steroids may be performed prior to the immunoassay. nih.gov
Modern immunoassays also include enzyme-linked immunosorbent assays (ELISA), which use an enzyme-linked antigen or antibody and produce a colorimetric, chemiluminescent, or fluorescent signal. These assays offer advantages in terms of safety (no radioactive materials) and the potential for high-throughput analysis. Multiplexed ELISAs have been developed for the simultaneous detection of multiple anabolic androgenic steroids in human serum. nih.gov
The performance of an immunoassay is characterized by several parameters, which are summarized in the interactive data table below, using data from a radioimmunoassay for a related androstene steroid as an example.
Interactive Data Table: Performance Characteristics of a Radioimmunoassay for an Androstene Steroid
| Parameter | Value | Description |
|---|---|---|
| Limit of Detection | 0.068 µg/L nih.gov | The lowest concentration of the steroid that can be reliably distinguished from a blank sample. |
| Interassay Variability | 7.5% at 1.22 µg/L nih.gov | The variation in results for the same sample analyzed in different assay runs. |
| Cross-Reactivity (Dehydroepiandrosterone) | 24.3% nih.gov | The degree to which a related steroid can bind to the antibody. |
| Cross-Reactivity (Pregnenolone) | 2.7% nih.gov | The degree to which another related steroid can bind to the antibody. |
| Recovery (250 pg) | 99.0 ± 4.6% nih.gov | The accuracy of the assay in measuring a known amount of added steroid. |
| Recovery (500 pg) | 97.6 ± 11.3% nih.gov | The accuracy of the assay in measuring a higher known amount of added steroid. |
While mass spectrometry-based methods are considered the gold standard for steroid measurement due to their high accuracy and specificity, immunoassays remain valuable tools, particularly for large-scale screening studies, due to their sensitivity, speed, and cost-effectiveness. nih.gov
Comparative Biochemical and Structure Activity Relationship Studies
Interspecies Variations in Androst-5-ene Metabolism and Enzyme Expression
The metabolism of androst-5-ene derivatives exhibits notable differences across various species, largely attributable to variations in the expression and activity of metabolic enzymes. These differences can significantly impact the biological effects of these compounds in different organisms.
One prominent example is the differential metabolism of androst-5-ene-3β,17β-diol (a related compound to Androst-5-en-3-one) observed between rodents, canines, monkeys, and humans. nih.gov A study utilizing hepatocytes from these species demonstrated that rat hepatocytes predominantly convert androst-5-ene-3β,17β-diol into a variety of highly oxidized metabolites. nih.gov In contrast, canine hepatocytes produce a similar but less hydrophilic array of metabolites. nih.gov Strikingly, the metabolic profile in monkeys and humans is significantly less hydrophilic, with the primary metabolites being conjugates of the parent compound and dehydroepiandrosterone (B1670201) (DHEA). nih.gov This disparity in metabolic pathways, particularly the near absence of highly oxidized metabolites in humans, has been hypothesized to be a key reason for the lack of translation of the potent anti-inflammatory effects of DHEA observed in rodents to clinical applications in humans. nih.gov
Further illustrating interspecies metabolic diversity, a comparative study on the metabolism of the androgen precursor androstenedione (B190577) in two gastropod species, Bolinus brandaris and Hexaplex trunculus, revealed distinct metabolic pathways. nih.gov In Bolinus brandaris, androstenedione is primarily converted to 5α-dihydrotestosterone, indicating a high level of 5α-reductase activity. nih.gov Conversely, in Hexaplex trunculus, the main metabolite is testosterone (B1683101), suggesting a predominance of 17β-hydroxysteroid dehydrogenase (17β-HSD) activity. nih.gov These findings underscore that the metabolism of androstane-based steroids can vary significantly even between closely related invertebrate species. nih.gov
| Species | Primary Metabolites of Androst-5-ene-3β,17β-diol | Metabolic Pathway Emphasis |
|---|---|---|
| Rat | Highly oxidized metabolites | Oxidation |
| Canine | Overlapping with rat, but more less hydrophilic species | Oxidation (less extensive than rat) |
| Monkey | Conjugates of Androst-5-ene-3β,17β-diol and DHEA | Conjugation |
| Human | Conjugates of Androst-5-ene-3β,17β-diol and DHEA | Conjugation |
Structure-Activity Relationships in Enzyme Inhibition and Substrate Specificity
The biological activity of androst-5-ene derivatives is critically dependent on their molecular structure, which dictates their ability to interact with and modulate the activity of various enzymes. Structure-activity relationship (SAR) studies have provided valuable insights into the specific structural features that govern enzyme inhibition and substrate specificity.
Research on a series of 6-substituted androst-4-en-17-one analogs as aromatase inhibitors has shed light on the importance of substitutions at the C-6 position. nih.gov For instance, the introduction of a methyl group at the 6α- and 6β-positions resulted in potent competitive inhibitors of human placental aromatase, with Ki values of 3.1 nM and 5.3 nM, respectively. nih.gov Interestingly, increasing the length of the alkyl chain at these positions led to a decrease in affinity for the enzyme. nih.gov This suggests the presence of a hydrophobic binding pocket with a limited accessible volume in the active site of aromatase. nih.gov Furthermore, the presence of a carbonyl group at C-17 was found to be crucial for tight binding to the enzyme. nih.gov
| Compound Modification (Androst-4-en-17-one backbone) | Enzyme | Effect on Inhibitory Activity (Ki value) |
|---|---|---|
| 6α-methyl substitution | Aromatase | Potent inhibition (3.1 nM) |
| 6β-methyl substitution | Aromatase | Potent inhibition (5.3 nM) |
| Elongation of C-6 alkyl chain | Aromatase | Decreased affinity |
| Replacement of androstane (B1237026) with estrane (B1239764) backbone | 17β-HSD3 | Identification of potent inhibitors |
Ligand-Receptor Binding Specificity and Conformational Determinants for Androst-5-ene Derivatives
The interaction of androst-5-ene derivatives with nuclear receptors is a highly specific process governed by the three-dimensional structure of both the ligand and the receptor's ligand-binding pocket (LBP). The conformational dynamics of the receptor upon ligand binding are crucial for its subsequent biological function.
Studies on the constitutive androstane receptor (CAR) have revealed significant species differences in ligand-binding specificity. nih.gov The ligand-binding preferences of CAR are diverse, and mutations in the LBP can have paradoxical effects on the activity of different ligands. nih.gov For example, mutation of certain residues in the mouse CAR LBP can decrease the activity of one specific ligand while increasing that of others. nih.gov This underscores the complexity of ligand-receptor interactions and the challenges in extrapolating findings between species.
The androgen receptor (AR) provides another example of the importance of ligand-induced conformational changes. The binding of different androgens to the AR can initiate distinct conformational changes that affect the stability of the receptor. oup.com More potent androgens tend to induce a conformation that promotes greater stabilization of the AR. oup.com The N-terminal domain of the AR plays a role in influencing the kinetics of androgen association and dissociation from the steroid-binding domain, suggesting an intramolecular interaction between these domains that is critical for ligand-specific receptor function. oup.com
Emerging Research Directions and Unexplored Avenues for Androst 5 En 3 One
Identification of Novel Metabolic Intermediates and Uncharted Pathways
Research into the metabolic fate of androstene compounds is uncovering a complex network of transformations. Dehydroepiandrosterone (B1670201) (DHEA), a closely related precursor, is known to be metabolized into various hydroxylated derivatives, including androst-5-ene-3β,7β,17β-triol (βAET) nih.govnih.gov. Further metabolic exploration has identified other intermediates, such as 17α-ethynyl-androst-5-en-3α,7β,17β-triol (HE3545) as a metabolite of DHEA analogues nih.gov. The conversion of DHEA to androst-5-ene-3β,17β-diol (androstenediol) is a significant pathway, with androstenediol (B1197431) itself being a precursor to testosterone (B1683101) nih.govnih.govebi.ac.ukoup.come-century.usuu.nl. Uncharted pathways may involve less common hydroxylation sites or novel conjugation reactions that influence the biological activity and pharmacokinetic profiles of these steroids. For instance, the potential formation of androsta-3,5-diene-7-one structures from 7-oxygenated androst-5-ene precursors under specific conditions highlights the dynamic nature of these compounds researchgate.net. Identifying these novel intermediates and mapping their respective pathways is crucial for understanding steroid signaling and developing targeted therapeutic interventions.
Discovery and Characterization of Undescribed Enzymes Catalyzing Androst-5-ene Transformations
Microbial biotransformations represent a significant frontier in discovering novel enzymatic activities for steroid modification. Filamentous fungi and other microorganisms possess diverse enzyme systems capable of performing highly regio- and stereoselective transformations, including hydroxylation and redox reactions, on the androstene skeleton rsc.orgorientjchem.orgresearchgate.netnih.govresearchgate.net. For example, specific fungal strains have been identified that can hydroxylate DHEA at the C-7 position with high stereoselectivity, yielding compounds like androst-5-ene-3β,7α,17α-triol rsc.org. Other studies have demonstrated the ability of fungal strains to produce various hydroxylated androst-5-ene derivatives from DHEA and its analogues rsc.orgresearchgate.net.
The discovery of new enzymes, particularly ketoreductases, is also pivotal. These enzymes can catalyze the stereoselective reduction of oxo groups in androstenediones, such as androst-5-ene-3,17-dione (B1197268), to produce specific hydroxylated products google.com. Furthermore, research into natural product biosynthesis, particularly through genome mining, is uncovering novel metalloenzymes and other catalytic systems that could be harnessed for unique steroid transformations princeton.edu. Characterizing these undescribed enzymes and understanding their catalytic mechanisms is essential for expanding the toolkit for synthetic and biotechnological applications.
Table 1: Microbial Biotransformation of Androstene Precursors
| Microbial Strain | Substrate (DHEA derivative) | Product(s) | Key Transformation | Reference |
| Fusarium acuminatum KCh S1 | Dehydroepiandrosterone (DHEA) | 7α-hydroxylated DHEA | Stereoselective 7α-hydroxylation | rsc.org |
| Mucor hiemalis KCh W2 | Dehydroepiandrosterone (DHEA) | Androst-5-ene-3β,7α,17α-triol | 7α-hydroxylation, 17α-hydroxylation | rsc.org |
| Fusicoccum amygdali AM258 | 7-oxo-Dehydroepiandrosterone (7-oxo-DHEA) | 3β-hydroxy-17α-oxa-D-homo-androst-5-en-7,17-dione | D-ring lactonization, 7-hydroxylation | researchgate.net |
| Spicaria divaricata AM423 | 7-oxo-Dehydroepiandrosterone (7-oxo-DHEA) | 3β-acetoxy-androst-5-en-7,17-dione | 7-hydroxylation, acetylation | researchgate.net |
| F. culmorum AM 282 | Various androstanes and pregnanes | 15α-hydroxylated derivatives | 15α-hydroxylation | researchgate.net |
| Ketoreductase (e.g., Seq ID No:1) | 5-Androstene-3,17-dione | 3β-hydroxy-androst-5-en-17-one | Regio- and stereoselective 3-oxo reduction | google.com |
Development of Next-Generation Analytical Techniques for Enhanced Resolution and Sensitivity
The accurate identification and quantification of androst-5-en-3-one and its metabolites necessitate advanced analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) are foundational techniques, often employed after derivatization to improve volatility and detectability nih.govuu.nlresearchgate.netnih.gov. Emerging research focuses on enhancing sensitivity and resolution through strategies such as stable isotope dilution assays, which provide precise quantification by using isotopically labeled internal standards nih.gov.
The application of high-resolution mass spectrometry (HRMS) is also gaining traction, particularly in complex matrices like biological fluids or for detecting trace amounts of metabolites, offering improved selectivity and extended detection windows dshs-koeln.de. Furthermore, advancements in chromatography, such as hyphenation with advanced mass analyzers (e.g., time-of-flight detectors), are enabling more comprehensive profiling and structural elucidation of subtle structural variations or artifacts that can arise during sample preparation or analysis researchgate.net. The development of novel derivatization reagents and optimized chromatographic conditions continues to be an active area, aiming to improve the analysis of these intricate steroid structures.
Biotechnological Applications in Stereoselective Steroid Synthesis and Transformation
Biotransformations using whole-cell biocatalysts or isolated enzymes are revolutionizing steroid synthesis, offering eco-friendly and highly selective routes to complex molecules orientjchem.orgnih.gov. The ability of microorganisms to perform specific hydroxylations, oxidations, and reductions on the androstene scaffold is being leveraged for the production of valuable pharmaceutical intermediates and novel steroid derivatives rsc.orgresearchgate.netnih.govresearchgate.net. For instance, the stereoselective hydroxylation of androstene precursors by fungal strains provides access to hydroxylated metabolites that are difficult to synthesize chemically rsc.orgresearchgate.net.
Metabolic engineering and synthetic biology approaches are further enhancing these capabilities, creating microbial cell factories optimized for specific steroid transformations researchgate.netnih.govbcrti.co.in. The use of ketoreductases for the stereoselective conversion of androstenediones into specific hydroxylated this compound derivatives exemplifies this trend, enabling the production of enantiomerically pure compounds google.com. These biotechnological strategies are crucial for sustainable and efficient production of steroids, driving innovation in drug discovery and development.
Compound List:
this compound
Dehydroepiandrosterone (DHEA)
Androst-5-ene-3β,7β,17β-triol (βAET)
17α-ethynyl-androst-5-en-3α,7β,17β-triol (HE3545)
Androst-5-ene-3β,17β-diol (androstenediol)
Androst-5-ene-3,17-dione
Androst-4-ene-3,17-dione (AD)
Androsta-1,4-diene-3,17-dione (ADD)
7-oxo-Dehydroepiandrosterone (7-oxo-DHEA)
Androsta-3,5-diene-7-one
Androst-5-ene-3β,7α,17α-triol
Androst-5-en-7,17-dione
3β-hydroxy-17α-oxa-D-homo-androst-5-en-7,17-dione
3β-acetoxy-androst-5-en-7,17-dione
Androst-5-ene-3β-ol-17-one (DHEA)
Androst-4-en-3-one
Androst-4-ene-3,17-dione (∆4-AEDIONE)
17β-hydroxy-17α-methylandrosta-1,4-dien-3-on (Metandienone)
17-Epimetandienone
6β-Hydroxymetandienone
17β-hydroxy-17α-methyl-5a-androstan-3-one (Mestanolone)
17α-methyl-5a-androstane-3a,17β-diol
17β-methyl-5β-androst-1-ene-3a,17β-diol
Androsterone
Etiocholanolone
Epitestosterone
5α-Androst-1-ene-3,17-dione
Testosterone
Androst-5-ene-3β,17β-diol (Hermaphrodiol)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
